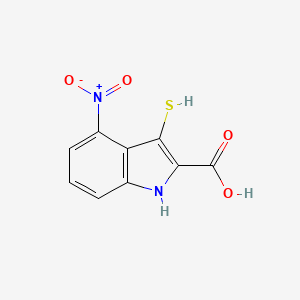
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of a mercapto group at the third position, a nitro group at the fourth position, and a carboxylic acid group at the second position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-mercaptoindole followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated indoles or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Mercapto-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: The nitro group can participate in redox reactions, while the mercapto group can form covalent bonds with thiol-containing biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
3-Mercapto-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity.
4-Nitro-1H-indole-2-carboxylic acid: Lacks the mercapto group, affecting its biological activity.
Uniqueness: 3-Mercapto-4-nitro-1H-indole-2-carboxylic acid is unique due to the combination of the mercapto and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
90146-79-5 |
|---|---|
Fórmula molecular |
C9H6N2O4S |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13) |
Clave InChI |
OVQRXMYJRLXFEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


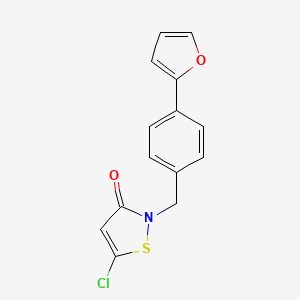
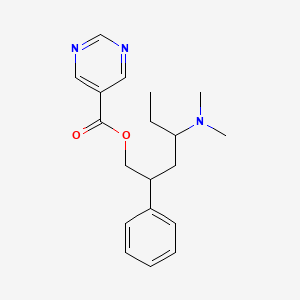
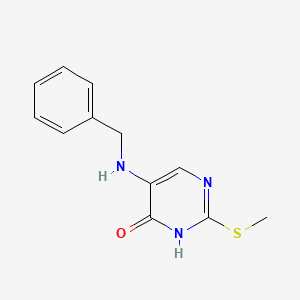
![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

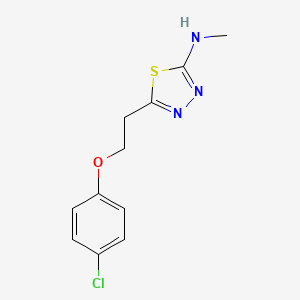
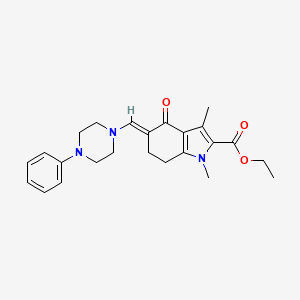
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
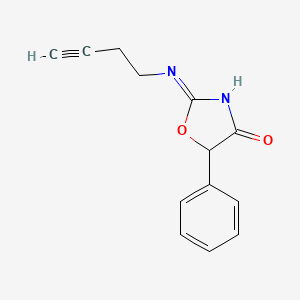
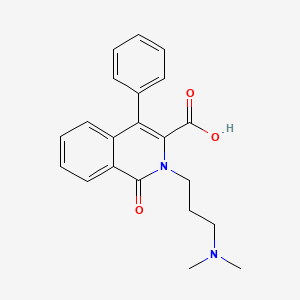

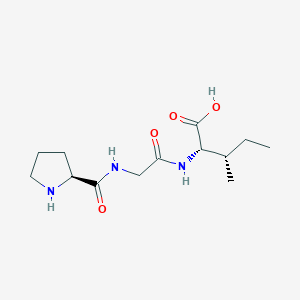
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
